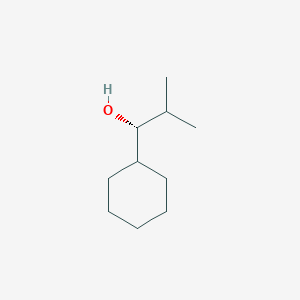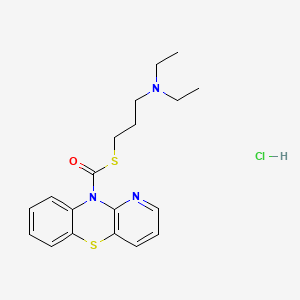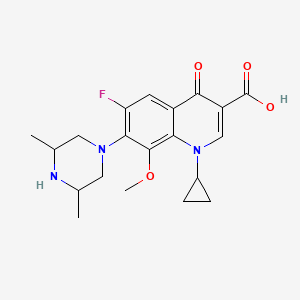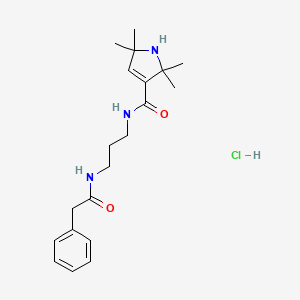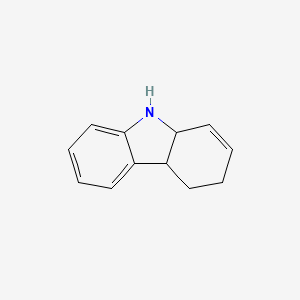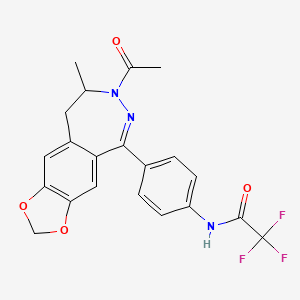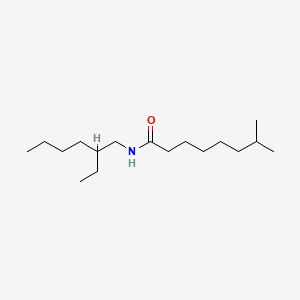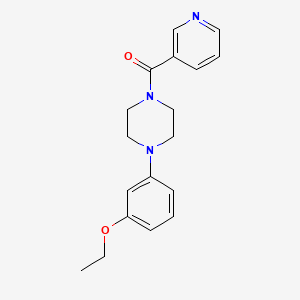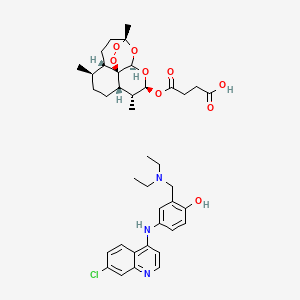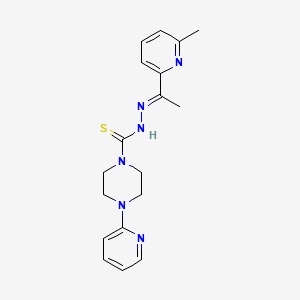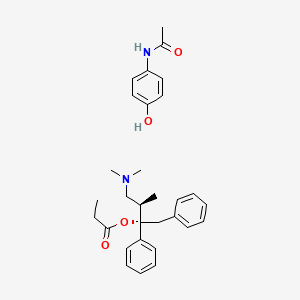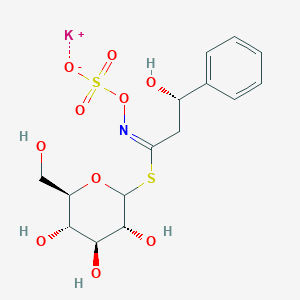
Glucobarbarin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glucobarbarin is a glucosinolate, a type of secondary metabolite found predominantly in plants of the Brassicaceae family. These compounds are known for their role in plant defense mechanisms against herbivores and pathogens. This compound is particularly notable for its presence in Barbarea vulgaris, where it contributes to the plant’s resistance to certain pests .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of glucobarbarin involves the hydroxylation of phenethylglucosinolate. This process can be achieved through various organic synthesis methods, including the use of specific enzymes like myrosinases that catalyze the hydrolysis of glucosinolates .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from plant sources, particularly from Barbarea vulgaris. The extraction process includes harvesting the plant material, followed by mechanical or enzymatic hydrolysis to release this compound from its glucosinolate precursors .
化学反応の分析
Types of Reactions: Glucobarbarin undergoes several types of chemical reactions, including hydrolysis, oxidation, and cyclization. The hydrolysis of this compound by myrosinase enzymes results in the formation of various products, including isothiocyanates and oxazolidine-2-thione .
Common Reagents and Conditions:
Hydrolysis: Catalyzed by myrosinase enzymes.
Oxidation: Can be induced by exposure to oxygen or specific oxidizing agents.
Cyclization: Often occurs spontaneously under certain conditions, leading to the formation of cyclic compounds like oxazolidine-2-thione.
Major Products: The major products formed from the reactions of this compound include phenethyl isothiocyanate, oxazolidine-2-thione, and oxazolidin-2-one .
科学的研究の応用
Glucobarbarin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the hydrolysis and degradation of glucosinolates.
Biology: Investigated for its role in plant defense mechanisms and its effects on herbivores.
Medicine: Explored for its potential pharmacological activities, including anti-cancer properties due to its isothiocyanate derivatives.
Industry: Utilized in the development of natural pesticides and insect repellents
作用機序
The mechanism of action of glucobarbarin involves its hydrolysis by myrosinase enzymes to produce bioactive compounds such as isothiocyanates. These compounds interact with various molecular targets, including proteins and enzymes in herbivores, leading to their deterrent or toxic effects. The specific pathways involved include the activation of detoxification enzymes and the disruption of cellular processes in pests .
類似化合物との比較
Phenethylglucosinolate (Gluconasturtiin): Structurally similar to glucobarbarin but lacks the hydroxyl group.
Glucoraphanin: Another glucosinolate with similar biological activities but different structural features.
Glucomoringin: Found in Moringa species, shares similar defense mechanisms but differs in its side chain structure
Uniqueness of this compound: this compound is unique due to its specific hydroxylation, which enhances its biological activity and effectiveness as a defense compound in plants. Its ability to form various bioactive products upon hydrolysis makes it a valuable compound for research and industrial applications .
特性
CAS番号 |
21087-78-5 |
|---|---|
分子式 |
C15H20KNO10S2 |
分子量 |
477.6 g/mol |
IUPAC名 |
potassium;[(E)-[(3S)-3-hydroxy-3-phenyl-1-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpropylidene]amino] sulfate |
InChI |
InChI=1S/C15H21NO10S2.K/c17-7-10-12(19)13(20)14(21)15(25-10)27-11(16-26-28(22,23)24)6-9(18)8-4-2-1-3-5-8;/h1-5,9-10,12-15,17-21H,6-7H2,(H,22,23,24);/q;+1/p-1/b16-11+;/t9-,10+,12+,13-,14+,15?;/m0./s1 |
InChIキー |
XFIGKNKFEZIHMP-YRQDDXOQSA-M |
異性体SMILES |
C1=CC=C(C=C1)[C@H](C/C(=N\OS(=O)(=O)[O-])/SC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O.[K+] |
正規SMILES |
C1=CC=C(C=C1)C(CC(=NOS(=O)(=O)[O-])SC2C(C(C(C(O2)CO)O)O)O)O.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


